2,3,4-Trifluorophenyl cyclopentyl ketone
CAS No.:
Cat. No.: VC13375845
Molecular Formula: C12H11F3O
Molecular Weight: 228.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H11F3O |
|---|---|
| Molecular Weight | 228.21 g/mol |
| IUPAC Name | cyclopentyl-(2,3,4-trifluorophenyl)methanone |
| Standard InChI | InChI=1S/C12H11F3O/c13-9-6-5-8(10(14)11(9)15)12(16)7-3-1-2-4-7/h5-7H,1-4H2 |
| Standard InChI Key | RMGCSVSGOMYUNO-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)C(=O)C2=C(C(=C(C=C2)F)F)F |
| Canonical SMILES | C1CCC(C1)C(=O)C2=C(C(=C(C=C2)F)F)F |
Introduction
Chemical Identity and Structural Features
2,3,4-Trifluorophenyl cyclopentyl ketone belongs to the class of aryl ketones, distinguished by its trifluoromethyl-substituted aromatic ring and cyclopentyl group. The IUPAC name, cyclopentyl-(2,3,4-trifluorophenyl)methanone, reflects its systematic structure. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₁F₃O | |
| Molecular Weight | 228.21 g/mol | |
| SMILES | C1CCC(C1)C(=O)C2=C(C(=C(C=C2)F)F)F | |
| InChIKey | RMGCSVSGOMYUNO-UHFFFAOYSA-N | |
| PubChem CID | 62964098 |
The trifluoromethyl groups at the 2, 3, and 4 positions of the phenyl ring induce significant electron-withdrawing effects, altering the compound’s reactivity and interaction with biological targets. The cyclopentyl group contributes steric bulk, influencing conformational flexibility and solubility.
Synthesis and Manufacturing Processes
The synthesis of 2,3,4-trifluorophenyl cyclopentyl ketone follows classical ketone formation strategies. A widely reported method involves:
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Grignard Reaction: Cyclopentylmagnesium bromide reacts with 2,3,4-trifluorobenzoyl chloride in anhydrous tetrahydrofuran (THF) under inert conditions.
This method yields the ketone after aqueous workup and purification via column chromatography.
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Alternative Routes: Friedel-Crafts acylation using cyclopentyl acyl chlorides and trifluorinated benzene derivatives may also be feasible, though less commonly reported.
Comparative studies of similar compounds, such as 3,5-bis(trifluoromethyl)phenyl cyclopentyl ketone, suggest that reaction temperatures (-78°C to 0°C) and solvent choices (THF vs. dichloromethane) critically influence yields . For instance, In(OTf)₃ and Sc(OTf)₃ catalysts enhance cycloaddition efficiencies in related ketone syntheses .
Physicochemical Properties
While experimental data on melting/boiling points and solubility remain sparse, computational and analog-based insights suggest:
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Lipophilicity: The trifluoromethyl groups increase hydrophobicity (logP ≈ 3.2), favoring membrane permeability.
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Electron Effects: The -CF₃ groups reduce electron density at the carbonyl carbon, making it susceptible to nucleophilic attacks.
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Stability: Resistance to oxidative degradation due to fluorine’s high electronegativity .
Applications in Pharmaceutical Research
Fluorinated ketones are prized in drug discovery for their ability to mimic transition states in enzymatic reactions. Specific applications include:
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Enzyme Inhibition: Analogous compounds, such as 4-(trifluoromethyl)phenyl cycloheptyl ketone, inhibit phospholipase A₂ (IC₅₀ = 3.8 µM), suggesting anti-inflammatory potential .
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Metabolic Stability: Fluorine’s inductive effect reduces cytochrome P450-mediated oxidation, prolonging drug half-lives.
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Case Study: Cyclopentyl ketones with trifluoromethyl groups have been explored as intermediates in Janus kinase (JAK) inhibitor synthesis, highlighting their role in autoimmune disease therapeutics .
Comparative Analysis with Structural Analogs
The table below contrasts 2,3,4-trifluorophenyl cyclopentyl ketone with related compounds:
The cyclopentyl derivative balances steric bulk and synthetic accessibility, making it a preferred scaffold for medicinal chemistry.
Future Research Directions
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Synthetic Optimization: Screening Lewis acids (e.g., In(OTf)₃, Sc(OTf)₃) to improve reaction yields and diastereoselectivity .
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Biological Screening: Evaluating kinase inhibition, antibacterial activity, and cytotoxicity in vitro.
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Material Science: Investigating dielectric properties for use in fluoropolymer composites.
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